3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbothioamide
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Overview
Description
3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbothioamide is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.10341969 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Reactivity : Isoquinoline, a related compound, reacts smoothly with dimethyl acetylenedicarboxylate in the presence of amides, producing various derivatives including dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates. This reaction represents a technique for synthesizing dimethyl 1,2-dihydroisoquinolines (Yavari et al., 2007).
Antimicrobial Activity : Derivatives of tetrahydroquinoline, which is structurally similar to the compound , have been studied for their antimicrobial properties. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibited noteworthy antimicrobial activity (Elkholy & Morsy, 2006).
Chemical Interactions and Complexes : A study on barbituric acid derivatives found that certain tetrahydro[1,3]dioxolo[4,5-g]isoquinolinium compounds form steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking interactions (Khrustalev et al., 2008).
Biological Activities : The compound 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic and anti-inflammatory activities, suggesting its potential for medical application as a non-narcotic analgesic (Rakhmanova et al., 2022).
Structural and Electronic Characteristics : The N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, with antifungal activity, exhibits specific structural and electronic characteristics, as determined through various spectroscopic methods (Davydov et al., 2019).
Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on their specific structure and functional groups. For example, some tetrahydroisoquinolines have been found to act as synthetic reduced pterin cofactor for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases .
Safety and Hazards
Safety and hazards associated with similar compounds can also vary widely. For example, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and are classified as having acute oral toxicity, serious eye damage/eye irritation, and reproductive toxicity .
Properties
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-7-4-3-5-9-6-14-8(2)11(10(7)9)12(13)15/h6-7H,3-5H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJGFWFVINEQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CN=C(C(=C12)C(=S)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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